molecular formula C23H26N6O3 B2559016 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1351613-44-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2559016
CAS RN: 1351613-44-9
M. Wt: 434.5
InChI Key: XEAKCKSKUJLTGB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Drug Design

  • This compound has been identified through virtual screening targeting the urokinase receptor (uPAR). It demonstrated significant effects in blocking angiogenesis and inducing apoptosis in breast MDA-MB-231 invasion, migration, and adhesion assays. These properties make it a potential candidate for further development in cancer treatment, particularly for breast cancer metastasis (Wang et al., 2011).

Molecular Interaction Studies

  • The compound has been studied for its molecular interaction with the CB1 cannabinoid receptor. The research revealed insights into the binding interactions and the development of pharmacophore models for CB1 receptor ligands. Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications (Shim et al., 2002).

Antioxidant Activity

  • Research has been conducted on analogues of this compound for their antioxidant activities. The findings indicated moderate to significant radical scavenging activity, suggesting potential applications in developing treatments for oxidative stress-related disorders (Ahmad et al., 2012).

Synthesis and Derivatization

  • Studies have been conducted on the synthesis of this compound and its derivatives, exploring various chemical reactions and mechanisms. Such research provides a foundation for developing new therapeutic agents with improved efficacy and safety profiles (Yıldırım et al., 2005).

Antimicrobial and Antitubercular Activity

  • The compound and its derivatives have been evaluated for antimycobacterial activity, showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights its potential as a starting point for new antitubercular agents (Lv et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-15-11-16(2)29(27-15)22-6-5-21(25-26-22)28-9-7-18(8-10-28)23(30)24-13-17-3-4-19-20(12-17)32-14-31-19/h3-6,11-12,18H,7-10,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAKCKSKUJLTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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